molecular formula C18H27N3O2S B4128860 4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

Cat. No. B4128860
M. Wt: 349.5 g/mol
InChI Key: WUMHYHYQPUKGQX-UHFFFAOYSA-N
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Description

4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. It may also interact with specific receptors in the body, leading to its observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has several biochemical and physiological effects. It has been found to inhibit the growth of certain viruses and bacteria, and it has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to modulate the immune system and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential as a therapeutic agent. Its observed antiviral, antibacterial, and anticancer properties make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on 4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, studies on the synthesis of this compound using different methods may provide insights into its properties and applications.

Scientific Research Applications

4-(3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to have several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. It has also been found to have potential as a neuroprotective agent and a modulator of the immune system.

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-22-16-5-2-4-15(12-16)14-20-7-9-21(10-8-20)18(24)19-13-17-6-3-11-23-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMHYHYQPUKGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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